N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine
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Overview
Description
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a quinoline ring and a fluorophenyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the fluorophenyl group through a series of substitution reactions. The final step involves the coupling of the quinoline and fluorophenyl intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the fluorophenyl group, leading to different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized derivatives with different biological activities.
Scientific Research Applications
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring and fluorophenyl group enable the compound to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and fluorophenyl-containing amines, such as:
- N~1~-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives
- 5-(4-Fluorophenyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole
Uniqueness
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine is unique due to its specific combination of the quinoline and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
627527-45-1 |
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Molecular Formula |
C19H20FN3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-quinolin-5-ylethane-1,2-diamine |
InChI |
InChI=1S/C19H20FN3/c20-16-8-6-15(7-9-16)10-12-21-13-14-23-19-5-1-4-18-17(19)3-2-11-22-18/h1-9,11,21,23H,10,12-14H2 |
InChI Key |
ZZHBWYIGQIFTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NCCNCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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